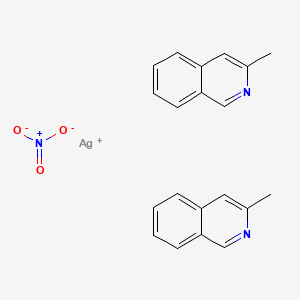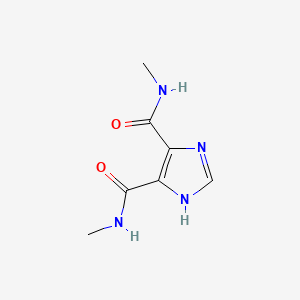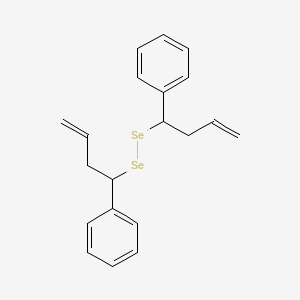
6-(Phenylethynyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Phenylethynyl)quinoline is a heterocyclic aromatic compound that features a quinoline core with a phenylethynyl substituent at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenylethynyl)quinoline typically involves the coupling of a quinoline derivative with a phenylacetylene. One common method is the palladium-catalyzed Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, typically CuI, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied to optimize the synthesis. This includes the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-(Phenylethynyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed:
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
6-(Phenylethynyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Phenylethynyl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . The phenylethynyl group can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
2-Phenylethynylquinoline: A structural isomer with the phenylethynyl group at the 2-position, which may exhibit different reactivity and biological properties.
6-(Phenylethynyl)pyridine: A related compound with a pyridine core instead of quinoline, used in similar applications but with distinct chemical behavior.
Uniqueness: 6-(Phenylethynyl)quinoline is unique due to the specific positioning of the phenylethynyl group, which can influence its electronic properties and reactivity. This positioning can enhance its potential as a pharmacophore and its utility in materials science .
Properties
CAS No. |
857507-25-6 |
|---|---|
Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
6-(2-phenylethynyl)quinoline |
InChI |
InChI=1S/C17H11N/c1-2-5-14(6-3-1)8-9-15-10-11-17-16(13-15)7-4-12-18-17/h1-7,10-13H |
InChI Key |
HQOYWWBUAARNLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


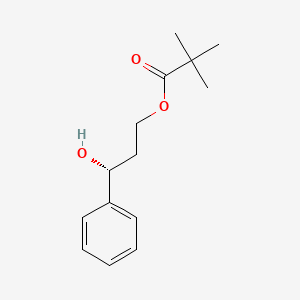
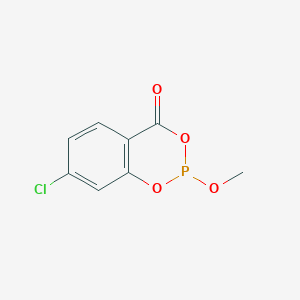
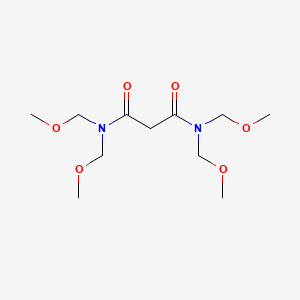
![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)
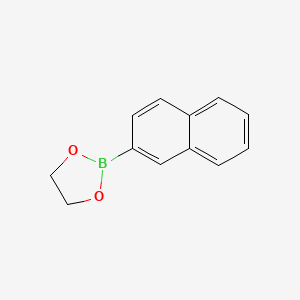
![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)
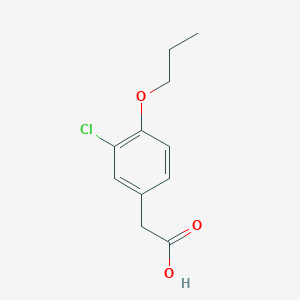

![Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane](/img/structure/B14180674.png)

